Hetacillin potassium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

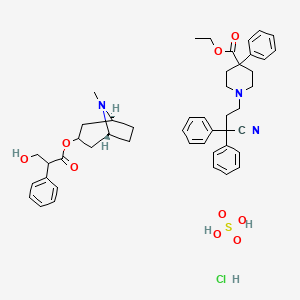

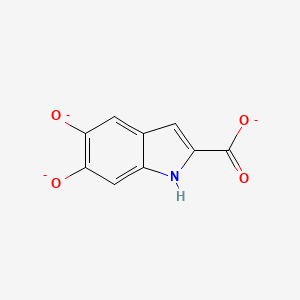

Hetacillin Potassium is the potassium salt of hetacillin, a semi-synthetic penicillin antibiotic with bactericidal activity. Hetacillin is a prodrug that is converted to ampicillin via esterases. Ampicillin binds to and inactivated penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to an interruption of the bacterial cell wall and causes bacterial cell lysis.

Hetacillin potassium is an organic potassium salt. It contains a hetacillin(1-).

Aplicaciones Científicas De Investigación

Mechanism of Action

Hetacillin potassium, a semi-synthetic penicillin antibiotic, functions as a prodrug that is converted to ampicillin via esterases. It targets penicillin-binding proteins (PBPs) in the bacterial cell wall, disrupting the cross-linkage of peptidoglycans, essential components of the bacterial cell wall. This action leads to bacterial cell wall interruption and ultimately causes bacterial cell lysis, exhibiting bactericidal properties (Definition, 2020).

Veterinary Applications

In a randomized noninferiority trial, hetacillin potassium was compared with ceftiofur hydrochloride for treating nonsevere clinical mastitis in dairy cows. The study found that hetacillin was noninferior to ceftiofur for bacteriological and pathogen cure, with similar rates of clinical cure and postevent milk production. This indicates hetacillin's efficacy in veterinary medicine, specifically for treating mastitis in dairy cows (Vasquez et al., 2016).

Pharmacokinetics in Dairy Cattle

A study investigating the pharmacokinetics of intramammary hetacillin in dairy cattle milked three times per day showed that antibiotic concentrations remained above the minimum inhibitory concentration for gram-positive mastitis pathogens for most of the dosing interval. This suggests that hetacillin is an effective treatment for gram-positive mastitis pathogens in dairy cattle, even with increased milking frequency (Lindquist et al., 2015).

Interaction with Other Medications

Research examining the bioavailability of hetacillin in patients treated with anticonvulsants or chlorpromazine found no significant relationship between liver enzyme induction and hetacillin bioavailability. This suggests hetacillin's pharmacokinetics may not be significantly altered by these medications, which is important for understanding drug interactions (Galanopoulou et al., 2010).

Quantum-Chemical Analysis

A quantum-chemical analysis of hetacillin using DFT and AB INITIO methods provided insights into the optimized geometric and electronic structure of the compound. This study contributes to understanding the molecular characteristics and potential reactivity of hetacillin, useful for its further application in drug design (Babkin et al., 2020).

Propiedades

Número CAS |

5321-32-4 |

|---|---|

Nombre del producto |

Hetacillin potassium |

Fórmula molecular |

C19H22KN3O4S |

Peso molecular |

427.6 g/mol |

Nombre IUPAC |

potassium;(2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H23N3O4S.K/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10;/h5-9,11-13,16,20H,1-4H3,(H,25,26);/q;+1/p-1/t11-,12-,13+,16-;/m1./s1 |

Clave InChI |

QRSPJBLLJXVPDD-XFAPPKAWSA-M |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+] |

SMILES |

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+] |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+] |

Otros números CAS |

5321-32-4 |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(1S,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1260138.png)

![Sodium;4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate](/img/structure/B1260145.png)

![(3S,10S,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260159.png)